(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a chiral molecule derived from (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. It serves as a valuable building block in organic synthesis and medicinal chemistry due to its structural similarity to naturally occurring alkaloids. Researchers utilize this compound and its derivatives to explore various scientific applications, particularly in asymmetric synthesis and the development of novel pharmacological tools. [, , , , , , , , , ]
Tetrahydroisoquinolines, including (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, can be derived from various natural sources or synthesized through chemical reactions. They are classified as alkaloids and have been studied for their roles in various biological processes. The compound is particularly noted for its potential as an inhibitor in pathways related to programmed cell death, making it a candidate for cancer therapy and other medical applications .
The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be achieved through several methods:
These methods highlight the versatility in synthesizing (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide while allowing for modifications that can enhance its biological activity.
The molecular structure of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide consists of a tetrahydroisoquinoline core with a carboxamide substituent at the 3-position. Key structural features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study these conformations, revealing that multiple rotameric forms exist depending on solvent conditions and temperature .
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can participate in various chemical reactions:
These reactions underline the compound's potential utility in synthetic organic chemistry and catalysis.
The mechanism of action for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is primarily linked to its role as an inhibitor in biological pathways such as programmed cell death-1/programmed cell death-ligand 1 interactions. By inhibiting this pathway, it may enhance immune responses against tumors:
Studies have shown that modifications to its structure can significantly alter its potency as an inhibitor.
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibits several notable physical and chemical properties:
Spectroscopic techniques such as Infrared (IR) and NMR provide insights into functional groups and molecular interactions .
The applications of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide are diverse:
The molecular architecture of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Molecular Formula: C₁₀H₁₂N₂O; MW: 176.22 g/mol) integrates a benzyl-fused piperidine core with a primary carboxamide substituent at the C3 position. This scaffold exhibits planar chirality due to the stereogenic center at C3, where the (S)-configuration is predominant in biologically active derivatives. X-ray crystallographic analyses reveal that the carboxamide group lies perpendicular to the aromatic ring, facilitating hydrogen-bond donor/acceptor interactions critical for target engagement. The molecule adopts a "half-chair" conformation in the heterocyclic ring, with the carboxamide group preferentially occupying an equatorial position to minimize steric strain [4] [10].
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 112794-29-3 | ChemicalBook [1] |
Molecular Formula | C₁₀H₁₂N₂O | PubChem [4] |
Molecular Weight | 176.22 g/mol | ChemicalBook [1] |
Melting Point | 162-163 °C | ChemicalBook [1] |
Boiling Point | 413.0±34.0 °C (Predicted) | ChemicalBook [1] |
Density | 1.169±0.06 g/cm³ (Predicted) | ChemicalBook [1] |
pKa (Predicted) | 15.58±0.20 | ChemicalBook [1] |
Chiral Center | C3 (S-configuration) | ChemImpex [10] |
The stereochemical integrity of the C3 position profoundly influences bioactivity. For instance, Boc-protected precursors like Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH; CAS 78879-20-6) exhibit specific optical rotations ([α]²⁰D = +18±2° in MeOH), enabling enantioselective synthesis of pharmacologically active analogs. This chiral specificity allows precise optimization of target binding, as evidenced by significant differences in potency between (S) and (R) enantiomers in enzyme inhibition assays [10].
The chemistry of tetrahydroisoquinolines traces back to the early 20th century with the pioneering Pictet-Spengler reaction (1911), which condensed β-arylethylamines with carbonyl compounds to form the THIQ core. This reaction provided the foundational synthetic route for natural isoquinoline alkaloids like naphthyridinomycin and saframycins, known for their antitumor properties [9]. Initially, synthetic efforts yielded racemic mixtures, limiting pharmacological utility. The development of asymmetric methodologies in the 1980s–2000s marked a transformative advancement, enabling enantioselective construction of the C3 stereocenter. Key innovations included:
The identification of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide’s bioactivity emerged prominently in the early 2000s. A pivotal 2005 study disclosed its role as a core structure in cystic fibrosis transmembrane conductance regulator (CFTR) modulators, demonstrating nanomolar potency in chloride transport assays [2]. This work catalyzed extensive exploration of THIQ carboxamides in drug discovery, transitioning the scaffold from a synthetic curiosity to a validated pharmacophore.
The (S)-THIQ carboxamide scaffold serves as a versatile template for designing bioactive molecules due to its:
These properties underpin its application across diverse therapeutic targets:
Cystic Fibrosis Therapeutics: Diamide derivatives incorporating the (S)-THIQ carboxamide core demonstrated >30-fold potency improvements over initial leads, achieving EC₅₀ values <10 nM in CFTR chloride transport assays. These compounds correct misfolding in mutant CFTR proteins, offering a mechanism-based therapeutic strategy [2].
Anticancer Agents:
NF-κB Pathway Modulation: THIQ derivatives disrupted nuclear translocation of p65, suppressing oncogenic transcription in cancer cells [7].
Neuromodulatory Agents: As constrained phenylalanine analogs, these compounds interact with neurotransmitter systems. Boc-protected precursors facilitate peptide-based CNS drug design targeting depression and anxiety [10].
Table 2: Bioactive Derivatives of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Derivative Class | Representative Compound | Biological Target | Potency | Application |
---|---|---|---|---|
CFTR Modulators | Diamide Analog | Mutant CFTR Protein | EC₅₀ < 10 nM | Cystic Fibrosis [2] |
APN Inhibitors | Compound 12h | Aminopeptidase N (CD13) | IC₅₀ = 6.28 ± 0.11 μM | Anticancer [3] |
HDAC Inhibitors | Compound 13a | HDAC8 | IC₅₀ = 0.58 ± 0.10 μM | Anticancer [8] |
NF-κB Inhibitors | HSR1101 | NF-κB p65 Nuclear Translocation | Significant suppression | Anti-inflammatory/Anticancer [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: